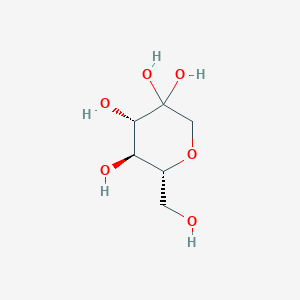
2-Ethylbutyl Cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl Cyanoacrylate is a chemical compound with the molecular formula C10H15NO2. It is a type of cyanoacrylate, which is a family of fast-acting adhesives commonly known as “super glue.” Cyanoacrylates are known for their rapid polymerization in the presence of moisture, forming strong bonds with a variety of materials. This compound is particularly noted for its use in medical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylbutyl Cyanoacrylate can be synthesized through the reaction of 2-ethylbutanol with cyanoacrylic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: 2-Ethylbutanol reacts with cyanoacrylic acid in the presence of a catalyst such as sulfuric acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified using advanced techniques such as fractional distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylbutyl Cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form long chains of poly(this compound).
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and 2-ethylbutanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Moisture: Acts as an initiator for polymerization.
Catalysts: Sulfuric acid for esterification.
Nucleophiles: Amines and alcohols for addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Cyanoacrylic acid and 2-ethylbutanol: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl Cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Utilized as a tissue adhesive for wound closure and surgical procedures.
Industry: Applied in the manufacturing of adhesives for various materials, including plastics, metals, and ceramics.
Wirkmechanismus
The mechanism of action of 2-Ethylbutyl Cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The cyano group in the molecule acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. When exposed to moisture, the compound undergoes anionic polymerization, leading to the formation of strong adhesive bonds.
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutyl Cyanoacrylate can be compared with other cyanoacrylates such as ethyl cyanoacrylate, n-butyl cyanoacrylate, and octyl cyanoacrylate:
Ethyl Cyanoacrylate: Known for its fast-setting properties and strong bonds with a variety of materials.
n-Butyl Cyanoacrylate: Offers flexibility and is commonly used in medical applications.
Octyl Cyanoacrylate: Provides a balance between strength and flexibility, making it suitable for both medical and industrial uses.
This compound is unique due to its specific balance of adhesive strength and flexibility, making it ideal for specialized applications in medicine and industry.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-ethylbutyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-9(5-2)7-13-10(12)8(3)6-11/h9H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IQAOUEZDBBBGKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)C(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



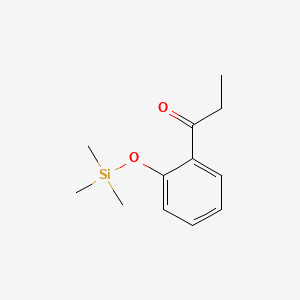
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
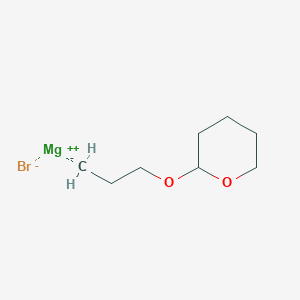

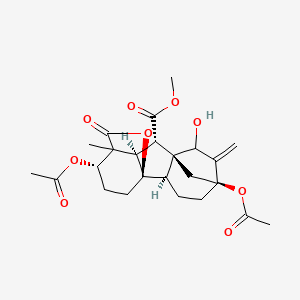
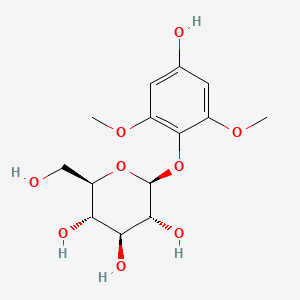
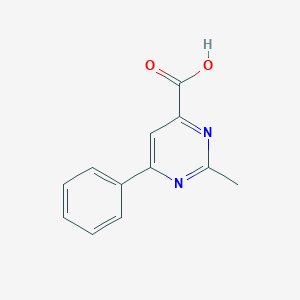
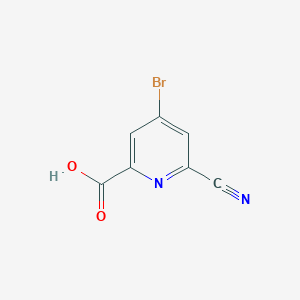
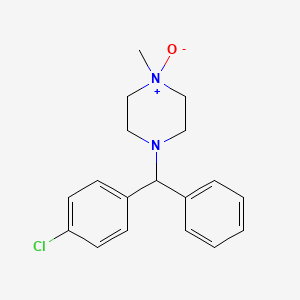

![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
